1,3-Dipalmitoyl-2-chloropropanediol
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Overview
Description
1,3-Dipalmitoyl-2-chloropropanediol, also known as Hexadecanoic acid, 2-chloro-1,3-propanediyl ester, 1,1′- (2-Chloro-1,3-propanediyl) dihexadecanoate, 1,2-Dipalmitoyl-3-chloropropane . It is a product in the category of 2-Chloropropanediols (2-MCPD) .
Synthesis Analysis
This compound is a reagent for the synthesis of piroxicam and lornoxicam prodrugs . It is used in the synthesis of some prodrugs of Piroxicam and Lornoxicam to improve their bioavailability .Molecular Structure Analysis
The molecular formula of this compound is C35H67ClO4 . The molecular weight is 587.36 .Physical and Chemical Properties Analysis
This compound is a solid . The compound should be stored in a freezer .Scientific Research Applications
Immune System Suppression : 1,2-Dipalmitoyl-3-chloropropanediol (dipal) was studied among other 3-chloro-1,2-propanediol (3-MCPD) esters for its effects on the immune system. It was found that 1-palmitoyl-3-chloropropanediol and 2-palmitoyl-3-chloropropanediol, but not dipal, significantly suppressed T lymphocyte proliferation and related immune functions (Huang et al., 2018).
Bioavailability Studies : The relative oral bioavailability of 3-MCPD from its fatty acid diesters was quantified in vivo. It was found that 3-MCPD is released by enzymatic hydrolysis from the diesters in the gastrointestinal tract and distributed to blood, organs, and tissues (Abraham et al., 2013).
Formation and Decomposition in Processed Foods : The formation and decomposition of 1,2-Dipalmitoyl-3-chloropropanediol were studied in models simulating processed foods. Factors influencing its formation included soybean oil amount, NaCl content, water content, and temperature (Svejkovská et al., 2018).
Toxicity Studies : The acute oral toxicity of 1,2-bis-palmitoyl-3-chloropropanediol (3-MCPD dipalmitate) was examined in Swiss mice, revealing significant toxic effects on the kidney and other organs (Liu et al., 2012).
Application as an Antineoplastic Agent : A glyceride derivative of chlorambucil, 1,3-dipalmitoyl-2-[4-[bis (2-chloroethyl)amino]benzenebutanoyl]glycerol, was synthesized and tested as an orally administrable antineoplastic drug with lymphotropic properties (Garzon-Aburbeh et al., 1983).
Synthesis of Cardiolipin Analogues : The syntheses of Dipalmitoyl-D, L-α-glycerylphosphoryl-propanol Sodium Salt and Bis (dipalmitoyl-D, L-α-glycerylphosphoryl)-1, 3-propanediol Disodium Salt were studied, providing insights into the chemical properties and potential applications of these compounds (Inoue et al., 1963).
Safety and Hazards
Properties
IUPAC Name |
18-chloro-17,17-dihydroxypentatriacontane-16,20-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(37)31-33(36)35(39,40)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,39-40H,3-31H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSGNNSVSOVARW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCC)(O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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